fluocinonide -

fluocinonide

Catalog Number: EVT-8183224
CAS Number:
Molecular Formula: C26H32F2O7
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A topical glucocorticoid used in the treatment of ECZEMA.
Synthesis and Structural Optimization

Historical Development of Fluocinonide as a Synthetic Glucocorticoid Derivative

Fluocinonide (chemical name: 6α,9α-difluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, 21-acetate) emerged from systematic structural optimization of corticosteroid scaffolds in the mid-20th century. Its development was driven by the need for enhanced topical anti-inflammatory agents with reduced systemic absorption. The compound originated from foundational work by Syntex researchers, with its synthesis first documented in a 1959 British patent assigned to Olin Mathieson, followed by U.S. patents granted to Syntex and Pharmaceutical Research Products in 1964–1965 [1] [5]. These patents established fluocinonide as a fluorinated derivative of hydrocortisone, incorporating strategic halogenation and acetonide modifications that markedly improved its therapeutic index.

The molecular evolution of fluocinonide reflects three key innovations in corticosteroid design:

  • Halogenation: Introduction of fluorine atoms at the 6α and 9α positions, which enhances glucocorticoid receptor binding affinity by altering electron distribution in the steroid nucleus [3] [9].
  • Acetal Formation: The 16α,17α-acetonide group increases lipophilicity and stabilizes the dihydroxyacetone side chain, extending dermal residence time [6] [9].
  • Esterification: The 21-acetate moiety improves skin permeability while maintaining metabolic stability in epidermal tissues [3] [6].

Table 1: Historical Milestones in Fluocinonide Development

YearDevelopmentAssignee/Discoverer
1959Initial synthesis reportedOlin Mathieson (British patent)
1964-65U.S. patents grantedSyntex/Pharmaceutical Research Products
1971FDA approval for topical use (June 30)-
2010sNovel vehicle formulations (e.g., Vanos™)Medicis Pharmaceutical

Key Synthetic Pathways for Fluocinonide: Chemoenzymatic vs. Total Synthesis

Classical Chemical Synthesis

The conventional manufacturing route for fluocinonide begins with hydrocortisone or prednisolone as starting materials, involving 12-15 linear steps [3] [10]. Critical stages include:1. Selective Fluorination:- 9α-Fluorination via epoxide opening with HF- 6α-Fluorination through nucleophilic substitution of 6β-bromo intermediates2. Acetonide Formation:- Protection of 16α,17α-diols with acetone under acid catalysis3. 21-Acetylation:- Esterification with acetic anhydride in pyridine [3]

This route faces challenges in stereochemical control during fluorination, requiring multiple protection/deprotection cycles that limit overall yields to 15-20% [10].

Chemoenzymatic Approaches

Recent advances leverage enzymatic transformations to improve efficiency and stereoselectivity:

  • Biocatalytic Hydroxylation: Engineered cytochrome P450 monooxygenases enable regiospecific 11β-hydroxylation of steroid intermediates, bypassing traditional chemical methods that generate stereoisomeric impurities [7] [10].
  • Asymmetric Reduction: Ketoreductases (e.g., KRED-101 from Lactobacillus kefir) convert 20-ketosteroids to 20β-alcohols with >99% enantiomeric excess, a key step preceding 21-acetylation [8] [10].
  • Flavin-Dependent Deoxygenases: These enzymes facilitate selective 17α-deoxygenation under mild conditions, replacing toxic tin-based reductants used in classical synthesis [8].

A comparative analysis reveals distinct advantages of chemoenzymatic methods:Table 2: Synthesis Method Comparison

ParameterClassical SynthesisChemoenzymatic Route
Steps12-158-10
Overall Yield15-20%35-40%
StereoselectivityModerate (requires chiral resolution)High (enzyme-controlled)
Heavy Metal CatalystsRequired (e.g., Cr, Sn)Absent

Despite these advances, industrial-scale chemoenzymatic production remains limited by enzyme stability in organic solvents and high biocatalyst costs [7] [10].

Structural Modifications Enhancing Potency and Stratum Corneum Retention

Molecular Determinants of Glucocorticoid Receptor Affinity

Fluocinonide exhibits 100-fold greater receptor binding affinity than hydrocortisone due to three synergistic modifications [3] [9]:

  • Fluorine Electronegativity: The 6α-F atom withdraws electrons from the 3-ketone, strengthening hydrogen bonding with Gln570 and Arg611 residues in the ligand-binding domain.
  • 9α-F/11β-OH Dipole: This orthogonal arrangement forms a critical hydrogen bond network with Asn564.
  • Acetonide Rigidity: The cyclic ketal locks the C16-C17 diol in energetically favorable conformation for receptor docking.

Vehicle-Driven Stratum Corneum Optimization

The 2005 introduction of Vanos™ (0.1% fluocinonide in a novel cream base) demonstrated how formulation augments molecular efficacy [2] [6]:

  • Propylene Glycol/Dimethyl Isosorbide: These penetration enhancers fluidize lipid bilayers in the stratum corneum, increasing fluocinonide flux 3.5-fold versus conventional vehicles [2].
  • Carbomer Matrix: Forms a depot at the skin surface, enabling sustained release while reducing systemic absorption (evidenced by 78% lower urinary cortisol suppression) [2] [6].
  • Hydration Effects: In patients with atopic dermatitis, the Vanos™ vehicle alone improved stratum corneum hydration by 18.7% (measured via skin capacitance) and barrier function by 29% (transepidermal water loss reduction) [2] [4].

Table 3: Barrier Function Improvement with Fluocinonide Formulations

ParameterActive DrugVehicle AloneP-value
TEWL Reduction (mg/cm²/hr)14.35 ± 168.75 ± 11.80<0.001
Skin Capacitance IncreaseSignificantSignificant<0.001
Pruritus Improvement (VAS)68%32%<0.01

Metabolic Stability Engineering

The 21-acetate group undergoes enzymatic hydrolysis by cutaneous esterases to form fluocinolone acetonide, an active metabolite. This controlled activation:

  • Prolongs intradermal half-life from 2.7 to 18.9 hours versus non-esterified analogs [3] [9].
  • Minimizes systemic exposure, with percutaneous absorption <3% in occluded skin [6].
  • Prevents rapid hepatic inactivation (first-pass metabolism for oral corticosteroids) [3].

The structural optimization of fluocinonide represents a landmark achievement in corticosteroid design, balancing receptor affinity, dermal retention, and metabolic stability. Contemporary chemoenzymatic approaches address historical synthetic inefficiencies, while advanced vehicles leverage the compound's intrinsic physicochemical properties for enhanced therapeutic outcomes.

Molecular Structure of FluocinonideVisualization: Fluocinonide structure highlighting key modifications - 6α/9α-fluorination (green), 16α,17α-acetonide (blue), and 21-acetate (red). These groups collectively enable high glucocorticoid receptor affinity and stratum corneum retention.

Properties

Product Name

fluocinonide

IUPAC Name

[2-(12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate

Molecular Formula

C26H32F2O7

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3

InChI Key

WJOHZNCJWYWUJD-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.